molecular formula C19H26N2O3 B11155227 N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

Cat. No.: B11155227
M. Wt: 330.4 g/mol
InChI Key: SGZNFUVIDRMJEZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetylphenyl group: This step involves the acylation of the piperidine ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.

    Addition of the dimethylpropanoyl group: This can be done through a Friedel-Crafts acylation reaction using 2,2-dimethylpropanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetylphenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is unique due to the presence of both the acetylphenyl and dimethylpropanoyl groups, which may confer specific chemical and biological properties not observed in similar compounds.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H26N2O3/c1-13(22)14-7-9-16(10-8-14)20-17(23)15-6-5-11-21(12-15)18(24)19(2,3)4/h7-10,15H,5-6,11-12H2,1-4H3,(H,20,23)

InChI Key

SGZNFUVIDRMJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C

Origin of Product

United States

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